molecular formula C8H14NaO2S2 B022775 Sodium thioctate CAS No. 2319-84-8

Sodium thioctate

Cat. No.: B022775
CAS No.: 2319-84-8
M. Wt: 229.3 g/mol
InChI Key: YMRCBXUDLIHEKH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium thioctate, also known as sodium thiosulfate, is a sulfur donor used sequentially with sodium nitrite for the reversal of life-threatening acute cyanide poisoning . Its primary target is cytochrome a3 , a component of the cytochrome c oxidase complex in mitochondria .

Mode of Action

When administered with sodium nitrate, this compound acts as an antidote for the treatment of acute cyanide poisoning . Cyanide has a high affinity for cytochrome a3. By binding and inhibiting cytochrome a3, cyanide prevents cells from using oxygen . This compound serves as a sulfur donor in rhodanese-catalyzed formation of thiocyanate, which is much less toxic than cyanide .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the rhodanese-catalyzed formation of thiocyanate . This pathway is crucial in the detoxification of cyanide, transforming it into a less toxic compound that can be safely excreted from the body .

Pharmacokinetics

This compound is rapidly degraded in the stomach; therefore, it is normally administered through other routes, such as intravenous or topical . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability are still under investigation.

Result of Action

The primary result of this compound’s action is the detoxification of cyanide, thereby reversing life-threatening acute cyanide poisoning . It is also used to reduce the risk of ototoxicity associated with cisplatin .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is relatively stable under normal conditions, but it may decompose under high temperatures . Therefore, it should be stored in a cool, dry place away from direct sunlight .

Biochemical Analysis

Biochemical Properties

Sodium thioctate interacts with several enzymes and proteins. It has been shown to inhibit polymerase chain reaction (PCR) in cell cultures . Additionally, this compound inhibits glutamate dehydrogenase and α-glucosidase, enzymes involved in the metabolism of glucose and release of insulin, respectively .

Cellular Effects

This compound has various effects on cellular processes. It induces endoplasmic reticulum (ER) stress-mediated apoptosis in hepatoma cells . It also inhibits NF-κB-dependent HIV-1 LTR activation .

Molecular Mechanism

The molecular mechanism of this compound involves a unique dynamic covalent ring-opening-polymerization . This process directs the dynamic supramolecular self-assembly of this compound, resulting in a layered structure with long-range order at both macroscopic and molecular scales .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the highly dynamic polymeric network formed by this compound can be degraded into monomers and reformed by a water-mediated route, exhibiting full recyclability .

Metabolic Pathways

This compound is involved in several metabolic pathways. As mentioned earlier, it inhibits glutamate dehydrogenase and α-glucosidase, enzymes involved in the metabolism of glucose and release of insulin .

Transport and Distribution

Sodium transporters play a crucial role in maintaining energy balance and normal physiological functions in the body .

Subcellular Localization

The subcellular localization of molecules can greatly influence their activity or function . For example, molecules can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Preparation Methods

Sodium thioctate can be synthesized through the reaction of thioctic acid with sodium hydroxide. The process involves dissolving thioctic acid in water and adding a sodium hydroxide solution to the mixture, resulting in the formation of this compound precipitate. The precipitate is then filtered, washed, and dried to obtain pure this compound . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Sodium thioctate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfides, while reduction can yield thiols .

Comparison with Similar Compounds

Sodium thioctate can be compared with other sulfur-containing compounds such as sodium thiocyanate and sodium thiosulfate. While all these compounds contain sulfur, they differ in their chemical structures and applications:

This compound is unique due to its strong antioxidant properties and its role as a cofactor in biological systems, making it valuable in both scientific research and therapeutic applications .

Biological Activity

Sodium thioctate, the sodium salt of thioctic acid (also known as alpha-lipoic acid), is a compound that has garnered attention for its diverse biological activities, particularly its antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by five carbon atoms, two sulfur atoms, and a carboxylic acid group. It is known for its ability to scavenge free radicals and regenerate other antioxidants such as vitamin C and glutathione, which may protect cells from oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : this compound directly neutralizes free radicals through hydrogen atom transfer from its disulfide group. This action reduces oxidative stress, which is implicated in various diseases.
  • Metal Chelation : It can bind to metal ions like iron and copper, potentially mitigating oxidative damage associated with metal-induced toxicity.
  • Regulation of Cellular Metabolism : this compound plays a role in glucose metabolism, enhancing energy production in cells.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Diabetic Neuropathy : Clinical studies have shown that this compound can improve symptoms of diabetic neuropathy by enhancing nerve function and reducing pain associated with nerve damage .
  • Neuroprotection : Research indicates that this compound exhibits neuroprotective properties in models of central nervous system (CNS) injuries. It has been shown to counteract astrogliosis and neuronal damage in animal models .
  • Liver Disease : Due to its antioxidant properties, this compound is being explored for its potential benefits in liver diseases where oxidative stress plays a crucial role.

Case Studies

  • Neuroprotective Effects in Rats :
    A study investigated the effects of this compound on rats subjected to chronic constriction injury (CCI) of the sciatic nerve. Treatment with (+)-thioctic acid significantly reduced markers of oxidative stress and improved neuronal health compared to untreated controls. The results indicated a dose-dependent relationship where higher doses yielded better neuroprotective outcomes .
  • Clinical Application in Diabetic Neuropathy :
    In a clinical setting, patients with diabetic neuropathy treated with this compound showed significant improvement in symptoms such as pain and sensory deficits. The treatment was associated with enhanced nerve conduction velocity and reduced oxidative stress markers in blood samples .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusModel/SystemKey Findings
NeuroprotectionRat CCI modelReduced oxidative stress markers; improved neuronal health
Diabetic neuropathyHuman clinical trialsSignificant symptom improvement; enhanced nerve conduction
Liver diseaseAnimal modelsReduction in liver enzyme levels; decreased oxidative stress

Properties

CAS No.

2319-84-8

Molecular Formula

C8H14NaO2S2

Molecular Weight

229.3 g/mol

IUPAC Name

sodium;5-(dithiolan-3-yl)pentanoate

InChI

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);

InChI Key

YMRCBXUDLIHEKH-UHFFFAOYSA-N

SMILES

C1CSSC1CCCCC(=O)[O-].[Na+]

Isomeric SMILES

C1CSSC1CCCCC(=O)[O-].[Na+]

Canonical SMILES

C1CSSC1CCCCC(=O)O.[Na]

Key on ui other cas no.

2319-84-8

Synonyms

sodium thioctate; Sodium 5-(dithiolan-3-yl)pentanoate; Thioctic acid sodium salt; SODIUM LIPOATE; alpha-Lipoic Acid Sodium; ALPHALIPOICACIDSODIUMSALT; Sodium thioctate SODIUM LIPOATE

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium thioctate
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